Home > Products > Screening Compounds P78482 > Deleobuvir sodium
Deleobuvir sodium - 1370023-80-5

Deleobuvir sodium

Catalog Number: EVT-1755114
CAS Number: 1370023-80-5
Molecular Formula: C34H32BrN6NaO3
Molecular Weight: 675.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deleobuvir sodium is a small molecule drug primarily developed for the treatment of hepatitis C virus infections. It functions as a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase, a critical enzyme necessary for viral replication. The compound was initially developed by C.H. Boehringer Sohn AG & Co. KG and has been studied extensively in clinical trials for its efficacy and safety in combination with other antiviral agents, such as faldaprevir and ribavirin .

Source and Classification

Deleobuvir sodium is classified as an antiviral agent and specifically targets the hepatitis C virus. It is categorized under the class of direct-acting antiviral agents, which work by inhibiting specific steps in the viral life cycle, thereby preventing the virus from replicating and spreading within the host .

Synthesis Analysis

Methods and Technical Details

The synthesis of deleobuvir sodium involves multiple steps, beginning with the preparation of key intermediates, including indole and benzimidazole derivatives. The process typically includes:

  1. Bromination: The initial step often involves brominating 3-cyclopentyl-1-methylindole-6-carboxylate using bromine under controlled temperatures to minimize impurities.
  2. Cyclization: Following bromination, cyclization reactions are performed to form the core structure of deleobuvir.
  3. Functionalization: The final steps involve various functionalization reactions to introduce necessary substituents that yield the active pharmaceutical ingredient.

The synthesis requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of deleobuvir sodium is C34H33BrN6O3C_{34}H_{33}BrN_{6}O_{3} with a molecular weight of approximately 607.5 g/mol. Its structure features a complex arrangement that includes multiple rings and functional groups essential for its biological activity.

  • InChI Key: YJADTGFGJMFOLM-KJEVSKRMSA-M
  • SMILES Representation: CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

This structural complexity contributes to its specificity as an inhibitor of the hepatitis C virus polymerase .

Chemical Reactions Analysis

Reactions and Technical Details

Deleobuvir sodium undergoes several significant chemical reactions during metabolism:

  1. Reduction: Deleobuvir can be reduced by gut bacteria, leading to the formation of an alkene reduction metabolite.
  2. Glucuronidation: This process results in the formation of an acyl glucuronide metabolite, a common metabolic pathway for many drugs.
  3. Hydroxylation: Deleobuvir can also be hydroxylated, resulting in various hydroxylated metabolites.

These metabolic pathways are crucial for understanding the pharmacokinetics of deleobuvir sodium, including its absorption, distribution, metabolism, and excretion .

Mechanism of Action

Deleobuvir sodium exerts its antiviral effects by specifically inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. By binding to this enzyme, deleobuvir prevents the replication of viral RNA, thereby halting the proliferation of the virus within infected cells. This mechanism is critical in reducing viral load in patients undergoing treatment for hepatitis C .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Deleobuvir sodium typically appears as a white to off-white solid.
  • Solubility: It exhibits solubility in various organic solvents but limited solubility in water.

Chemical Properties

  • Melting Point: The melting point can vary depending on purity but is generally around 150–160 °C.
  • Stability: Deleobuvir sodium is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Deleobuvir sodium has been primarily studied for its application in treating hepatitis C virus infections. Clinical trials have demonstrated its efficacy when used in combination with other antiviral agents like faldaprevir and ribavirin, both in interferon-free regimens and those that include interferon. Research continues into optimizing dosing regimens and evaluating its safety profile across diverse patient populations .

Introduction to Deleobuvir Sodium: Discovery & Development Context

Historical Emergence in HCV NS5B Polymerase Inhibitor Research

Deleobuvir (development codes BI 207127/BI 207127 sodium) emerged as a novel non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase during the early 2010s. Developed by Boehringer Ingelheim, it represented a strategic effort to overcome limitations of interferon-based therapies. Its chemical structure, (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid (sodium salt form CAS 1370023-80-5), features a complex molecular architecture (C₃₄H₃₂BrN₆O₃Na) optimized for potent binding to the NS5B palm domain [1] [5] [9]. This binding allosterically disrupted viral RNA replication, exhibiting specificity for HCV genotype 1 (GT1) [1] [2].

Table 1: Key Chemical and Developmental Attributes of Deleobuvir Sodium

PropertyDetail
CAS Number (Free Acid)863884-77-9
CAS Number (Sodium Salt)1370023-80-5
Molecular FormulaC₃₄H₃₂BrN₆O₃Na
Molecular Weight675.56 g/mol
Mechanism of ActionNon-nucleoside NS5B RNA polymerase inhibitor
DeveloperBoehringer Ingelheim
Highest Development PhasePhase III (Discontinued)
Primary TargetHCV Genotype 1 (GT1)

Preclinical profiling demonstrated dose-dependent antiviral activity. Phase Ib clinical trials (2013) confirmed this in humans: a 5-day monotherapy study (100–1200 mg every 8 hours) in chronic HCV GT1 patients yielded median HCV RNA reductions up to 3.8 log₁₀ in non-cirrhotic patients and ~3.0 log₁₀ in cirrhotic patients. Pharmacokinetics revealed supraproportional plasma exposure at doses ≥400 mg and approximately 2-fold higher exposure in cirrhotic patients [2] [5]. Resistance profiling identified NS5B P495 substitutions (notably P495L), conferring 120-310-fold decreased sensitivity in vitro; however, these variants did not persist post-treatment without selective pressure [2].

Role in Interferon-Free Antiviral Combination Regimens

Deleobuvir sodium was pivotal in pioneering interferon-free (IFN-free) HCV regimens, primarily combined with the NS3/4A protease inhibitor faldaprevir and ribavirin (RBV). This strategy aimed to improve tolerability and efficacy over interferon-based therapies. The SOUND clinical trial program rigorously evaluated these combinations:

  • SOUND-C2 (Phase IIb): Demonstrated that triple therapy (deleobuvir + faldaprevir + RBV) achieved significantly higher efficacy in GT1b patients compared to GT1a or dual regimens without RBV. Virological response rates exceeded 70% in GT1b patients receiving optimal dosing [1] [3].
  • SOUND-C3 (Phase IIb): Focused on treatment-naïve GT1 patients using 16 weeks of triple therapy. Results were striking for GT1b: 95% SVR12 (sustained virologic response at 12 weeks post-treatment). Conversely, GT1a patients, particularly those with the unfavorable IL28B non-CC genotype, exhibited high virological breakthrough rates (50-68%) and low SVR12 (8-19%) [3] [7].

Table 2: Efficacy Outcomes from Key Clinical Trials of Deleobuvir-Based Regimens

Trial (Phase)PopulationRegimenKey Efficacy Outcome
SOUND-C2 (IIb)HCV GT1bDeleobuvir + Faldaprevir + RBV>70% SVR12
SOUND-C2 (IIb)HCV GT1aDeleobuvir + Faldaprevir ± RBV<50% SVR12 (Dual therapy without RBV worst)
SOUND-C3 (IIb)HCV GT1bDeleobuvir + Faldaprevir + RBV (16wks)95% SVR12
SOUND-C3 (IIb)HCV GT1a (IL28B non-CC)Deleobuvir + Faldaprevir + RBV8-19% SVR12; 50-68% breakthrough

The stark efficacy dichotomy between GT1b and GT1a was attributed to:

  • Higher Genetic Barrier in GT1a: Pre-existing or rapidly emerging resistance-associated substitutions (e.g., P495L) reduced deleobuvir’s binding affinity more profoundly in GT1a strains [2] [6].
  • Inadequate Drug Exposure: Despite dose optimization (600 mg TID vs. 800 mg BID), GT1a required higher inhibitory concentrations unmet by achievable plasma levels [7].
  • IL28B Genotype Impact: The poor response in non-CC GT1a patients underscored host genetic factors influencing IFN-free regimen efficacy [7].

Despite promising GT1b results, Boehringer Ingelheim discontinued global development of deleobuvir sodium in December 2013. Phase III data indicated insufficient efficacy breadth across HCV genotypes/subtypes compared to emerging pan-genotypic competitors [3] [5] [6]. Nevertheless, its role was transformative: deleobuvir-based regimens provided critical proof-of-concept for RBV-containing, IFN-free DAA combinations, accelerating the development of subsequent HCV therapies targeting diverse patient populations [1] [3].

Properties

CAS Number

1370023-80-5

Product Name

Deleobuvir sodium

IUPAC Name

sodium;(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoate

Molecular Formula

C34H32BrN6NaO3

Molecular Weight

675.5 g/mol

InChI

InChI=1S/C34H33BrN6O3.Na/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2;/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43);/q;+1/p-1/b13-9+;

InChI Key

YJADTGFGJMFOLM-KJEVSKRMSA-M

SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.